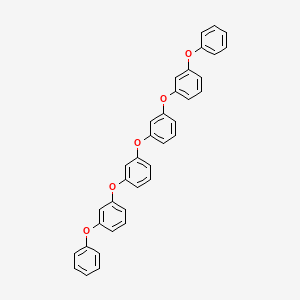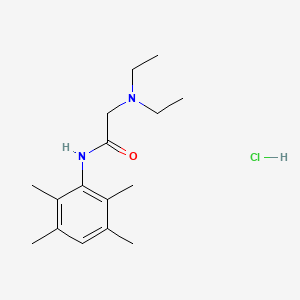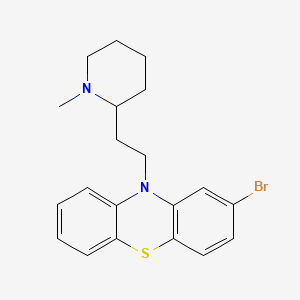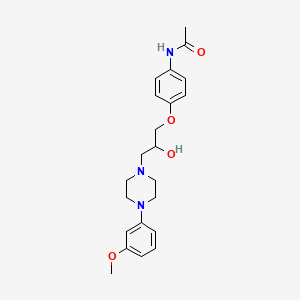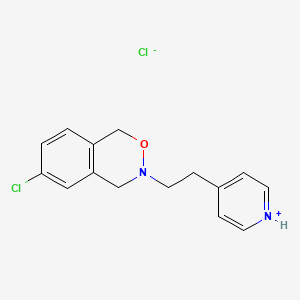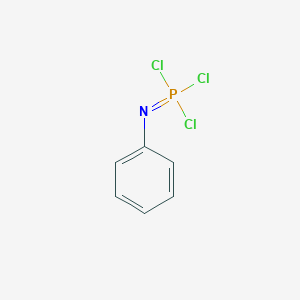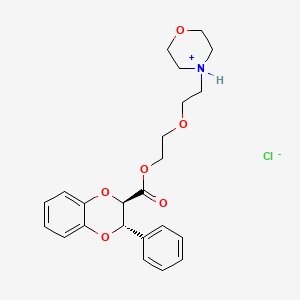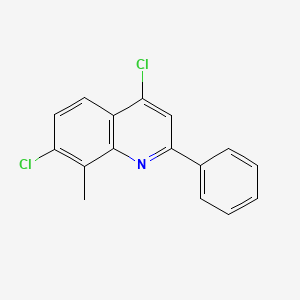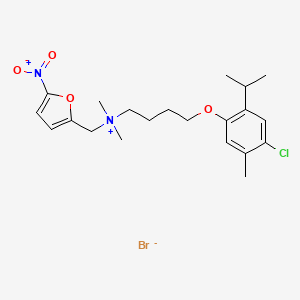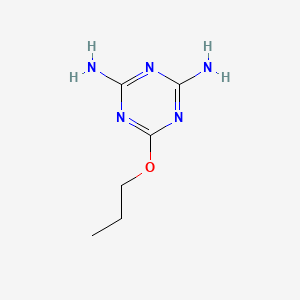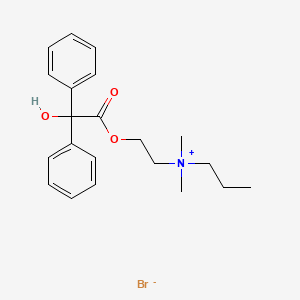
Dimethyl(2-hydroxyethyl)propylammonium bromide benzilate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(2-hydroxyethyl)propylammonium bromide benzilate is a quaternary ammonium compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(2-hydroxyethyl)propylammonium bromide benzilate typically involves the reaction of dimethyl(2-hydroxyethyl)propylammonium bromide with benzilic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include N-bromosuccinimide (NBS) and diethyl phosphite .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(2-hydroxyethyl)propylammonium bromide benzilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Dimethyl(2-hydroxyethyl)propylammonium bromide benzilate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers
Mechanism of Action
The mechanism of action of Dimethyl(2-hydroxyethyl)propylammonium bromide benzilate involves its interaction with specific molecular targets. The compound can bind to cellular membranes, altering their permeability and affecting cellular processes. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Didodecyldimethylammonium bromide: Another quaternary ammonium compound with similar properties.
Dimethylbenzylammonium chloride: Known for its antimicrobial activity.
Tetrabutylammonium bromide: Commonly used in organic synthesis as a phase-transfer catalyst.
Uniqueness
Dimethyl(2-hydroxyethyl)propylammonium bromide benzilate is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
57876-22-9 |
|---|---|
Molecular Formula |
C21H28BrNO3 |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl-dimethyl-propylazanium;bromide |
InChI |
InChI=1S/C21H28NO3.BrH/c1-4-15-22(2,3)16-17-25-20(23)21(24,18-11-7-5-8-12-18)19-13-9-6-10-14-19;/h5-14,24H,4,15-17H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
TZSOXWMYOZPGBX-UHFFFAOYSA-M |
Canonical SMILES |
CCC[N+](C)(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


